Head-to-Head Comparison: Ni(dppf)Cl₂ vs. Pd(dppf)Cl₂ in Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides with Arylboronic Acids
In a direct, head-to-head comparative study of identical dppf-ligated nickel(II) and palladium(II) precatalysts for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid, Ni(dppf)Cl₂ delivered a 73% isolated yield, significantly outperforming its direct palladium analog, Pd(dppf)Cl₂, which gave only a 30% yield [1]. This demonstrates a clear, quantifiable advantage for the nickel-based system in this specific, industrially relevant heteroaryl coupling.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 73% |
| Comparator Or Baseline | Pd(dppf)Cl₂: 30% |
| Quantified Difference | Ni(dppf)Cl₂ provides a 43 percentage point yield advantage (a 2.4-fold improvement) |
| Conditions | 3-bromopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), 1,4-dioxane, 100 °C, 18 h |
Why This Matters
This data justifies selecting Ni(dppf)Cl₂ over the analogous palladium precatalyst for heteroaryl bromide couplings to maximize yield, reduce catalyst cost, and potentially avoid palladium contamination in final products.
- [1] West, M. J.; Watson, A. J. B. Ni vs. Pd in Suzuki-Miyaura sp2–sp2 Cross-Coupling: A Head-to-Head Study in a Comparable Precatalyst/Ligand System. Org. Biomol. Chem. 2019, 17, 5055–5059. View Source
